molecular formula C11H17ClN4 B1467106 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine CAS No. 1248679-56-2

2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B1467106
CAS RN: 1248679-56-2
M. Wt: 240.73 g/mol
InChI Key: HXLQJNKGCCENLR-UHFFFAOYSA-N
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Description

“2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, a similar compound, “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was obtained in good yield via a three-step protocol . Another example is the synthesis of “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one”, which involved the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the structure of a similar compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), 1H and 13C Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo cobalt-catalyzed cross-coupling reaction with aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, a similar compound, “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride”, has a molecular weight of 284.79 .

Scientific Research Applications

Antifungal Applications

This compound has been synthesized as part of a series of cinnolines, which are known for their potential antifungal properties. The intramolecular cyclization process, mediated by polyphosphoric acid (PPA), allows for the creation of compounds that could serve as effective antifungal agents .

Antitumor Activity

Cinnoline derivatives, to which the compound is related, have demonstrated a range of pharmacological profiles, including antitumor activity. This suggests that “2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” could be explored for its efficacy in inhibiting tumor growth or proliferation .

Antibacterial Properties

The broader family of cinnolines, which includes the compound being analyzed, has been associated with antibacterial properties. This indicates a potential for this compound to be used in the development of new antibacterial drugs .

Anti-Inflammatory Uses

Given the anti-inflammatory activities observed in related cinnoline compounds, there is a possibility that “2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” could be utilized in the treatment of inflammation-related conditions .

Cardiovascular Research

Compounds within the same class have shown properties that could be beneficial in cardiovascular research, particularly due to their vasodilatory effects. This compound could, therefore, be of interest in studies aimed at treating or understanding cardiovascular diseases .

Neurotransmitter Interaction Studies

The compound has shown the ability to affect neurotransmitter pathways, particularly serotonin (5-HT). This opens up avenues for research into its effects on mood, cognition, and other central nervous system functions .

Gastrointestinal Smooth Muscle Research

Research has indicated that this compound can regulate the spontaneous contractile activity of gastric smooth muscles. This could have implications for the treatment of gastrointestinal disorders and the regulation of gut motility .

Nitric Oxide Synthesis

The compound has been associated with the stimulation of endogenous nitric oxide synthesis. This is particularly relevant in the context of its potential effects on vascular smooth muscles and the regulation of blood pressure .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure. For example, a similar compound, “2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one”, has hazard statements H302, H315, H318, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

properties

IUPAC Name

2-chloro-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)10-3-4-13-11(12)14-10/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLQJNKGCCENLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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